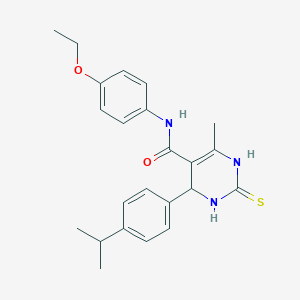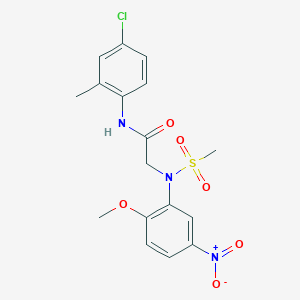![molecular formula C13H23NO2S B4966119 8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B4966119.png)
8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid, also known as TAC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. TAC belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cell growth. 8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation. It has also been shown to inhibit the activity of protein kinase B (AKT), which is involved in cell growth and survival.
Biochemical and physiological effects:
8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and inhibit the growth of cancer cells. 8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid has also been shown to have antibacterial properties and may be effective against certain types of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid is that it is relatively easy to synthesize in a laboratory setting. It has also been shown to have a number of potential therapeutic applications. However, one limitation of 8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid is that its mechanism of action is not fully understood. Further research is needed to fully understand how 8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid works and its potential therapeutic applications.
Orientations Futures
There are a number of future directions for research on 8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid. One area of research is to further understand its mechanism of action. This could lead to the development of more effective therapeutic applications. Another area of research is to study the potential use of 8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid in combination with other drugs or therapies. This could lead to the development of more effective treatment options for a variety of conditions. Finally, further research is needed to determine the safety and efficacy of 8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid in humans.
Méthodes De Synthèse
The synthesis of 8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid involves the reaction of tert-butyl 2-mercaptoacetate with 2-azetidinone in the presence of a base. The resulting product is then treated with an acid to obtain 8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid. The synthesis of 8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid has shown promising results in scientific research as a potential therapeutic agent. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. 8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been studied for its potential use in the treatment of bacterial infections.
Propriétés
IUPAC Name |
8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2S/c1-12(2,3)9-4-6-13(7-5-9)14-10(8-17-13)11(15)16/h9-10,14H,4-8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWANRZGMMIQEEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)NC(CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 3-methyl-5-{[(3-nitrobenzoyl)oxy]methyl}-1H-pyrrole-2,4-dicarboxylate](/img/structure/B4966041.png)
![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4966047.png)
![dimethyl 2-[2,2-dimethyl-3-[(4-methylphenyl)imino]-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4966057.png)

![4-[(2-cyclohexyl-1,3-benzoxazol-6-yl)carbonyl]-3,3-dimethyl-2-piperazinone](/img/structure/B4966068.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}azepane](/img/structure/B4966081.png)

![3-bromo-5-(2-thienyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4966099.png)
![1-(5-ethyl-2-furyl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-(4-pyridinylmethyl)methanamine](/img/structure/B4966102.png)


![2-(2,4-dichlorophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4966118.png)
![4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4966125.png)
![8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4966126.png)